4-Bromo-3-(dimethylphosphoryl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-dimethylphosphorylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrNOP/c1-12(2,11)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASBNAVMZLDAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Dimethylphosphoryl Aniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-3-(dimethylphosphoryl)aniline, two primary disconnection strategies are considered the most logical. ias.ac.inamazonaws.comicj-e.org
Strategy A: C-P Bond Disconnection The most prominent disconnection is the bond between the aromatic ring and the phosphorus atom (C-P bond). This is a common and reliable strategy in organophosphorus chemistry. This disconnection leads to two key synthons: a 4-bromo-3-aminoaryl cation (or an equivalent aryl halide) and a dimethylphosphine (B1204785) oxide anion. The corresponding real-world reagents would be a suitably activated 4-bromoaniline (B143363) derivative and dimethylphosphine oxide, which can be coupled using transition-metal catalysis.
Strategy B: C-Br Bond Disconnection An alternative disconnection involves breaking the carbon-bromine (C-Br) bond. This approach suggests an electrophilic bromination of a 3-(dimethylphosphoryl)aniline precursor. This strategy relies on the directing effects of the amino and dimethylphosphoryl groups to achieve the desired regioselectivity for bromination at the C4 position. The feasibility of this route depends heavily on controlling the bromination to avoid polysubstitution, a common issue with highly activated aniline (B41778) rings.
A functional group interconversion (FGI) approach could also be envisioned, for instance, by starting with a nitro group that is later reduced to the aniline. However, the C-P and C-Br disconnections represent the most direct synthetic pathways.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target molecule relies on the efficient preparation of key precursors identified in the retrosynthetic analysis.
Synthesis of Brominated Aromatic Precursors
The synthesis of a suitable brominated aniline precursor is a critical initial phase. A plausible starting material for a C-P coupling strategy is 3-amino-4-bromotoluene or a similar derivative. The synthesis of 3-bromo-4-aminotoluene, for example, is well-documented and proceeds via the bromination of p-acetotoluide, followed by the hydrolysis of the resulting bromoacetotoluidide. orgsyn.org This multi-step process ensures the correct regiochemistry.
Table 1: Synthesis of 3-Bromo-4-aminotoluene
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Acetylation | p-Toluidine | Acetic Anhydride | p-Acetotoluide | High |
| 2. Bromination | p-Acetotoluide | Bromine in Acetic Acid | 3-Bromo-4-acetaminotoluene | Good |
Data compiled from analogous reactions described in the literature. orgsyn.org
Another relevant precursor is 4-bromo-3-(trifluoromethyl)aniline, whose synthesis often involves the direct bromination of 3-aminobenzotrifluoride using N-bromosuccinimide (NBS) in a solvent like DMF, achieving yields of around 90-92%. chemicalbook.comufl.edu This demonstrates the feasibility of introducing a bromine atom para to an amino group in a 3-substituted aniline.
Preparation of Phosphorylating Agents
The dimethylphosphoryl group is introduced using dimethylphosphine oxide [(CH₃)₂P(O)H] as the key reagent. This secondary phosphine (B1218219) oxide (SPO) is a stable, yet reactive, compound for phosphorylation reactions. nsf.govthieme-connect.com
Several methods exist for its preparation. A common laboratory-scale synthesis involves the reaction of diethyl phosphite (B83602) with an excess of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), followed by aqueous workup. wikipedia.orgchemicalbook.com While the hydrolysis of chlorodimethylphosphine (B1581527) is a direct route, the hazardous nature of the starting material makes the Grignard method preferable. wikipedia.org
Table 2: Synthesis of Dimethylphosphine Oxide
| Reactants | Reagents | Product | Yield |
|---|---|---|---|
| Diethyl phosphite, Methylmagnesium bromide | 1. THF, 0°C to 20°C | Dimethylphosphine oxide | ~89% |
Data compiled from a representative synthetic procedure. chemicalbook.com
Direct Phosphorylation Strategies for Aniline Derivatives
The formation of the C-P bond is the cornerstone of the synthesis. This can be achieved through several modern catalytic methods, primarily involving palladium catalysis or radical-mediated pathways.
Palladium-Catalyzed Phosphinylation Reactions
The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphine oxides, is a powerful tool for forming C-P bonds. nih.gov This methodology can be applied to couple a brominated aniline precursor with dimethylphosphine oxide. A typical catalytic system involves a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or Xantphos. nih.govorganic-chemistry.org
The reaction between a precursor like 3-amino-4-bromotoluene and dimethylphosphine oxide would proceed in the presence of a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) and a suitable solvent (e.g., dioxane, toluene, or DMF) at elevated temperatures. The choice of ligand is crucial to ensure high yields and prevent side reactions, especially given the presence of the potentially coordinating aniline group. nih.govrsc.orgacs.org While the direct phosphorylation of this compound itself is not explicitly detailed, the broad substrate scope of modern palladium-catalyzed C-P coupling reactions supports the viability of this approach. organic-chemistry.orgliv.ac.ukresearchgate.net
Table 3: Representative Conditions for Pd-Catalyzed C-P Coupling
| Aryl Halide Substrate | P-Reagent | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| (Het)aryl Bromides/Chlorides | Secondary Phosphine Oxides | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane | 35-98% |
Data represents typical yields for analogous C-P cross-coupling reactions reported in the literature. nih.govorganic-chemistry.org
Radical-Mediated Phosphorylation Approaches
An alternative strategy for C-P bond formation involves radical chemistry. Recent advances, particularly in the field of photoredox catalysis, have enabled the phosphorylation of aryl halides under mild conditions. oaepublish.com These methods typically involve the generation of a phosphorus-centered radical from a secondary phosphine oxide via a single-electron transfer (SET) process or hydrogen atom transfer (HAT). oaepublish.com
In a potential pathway, a photocatalyst (such as an iridium complex or an organic dye), upon irradiation with visible light, would activate the aryl bromide precursor. nih.gov Concurrently, the secondary phosphine oxide generates a phosphorus radical that couples with the aryl radical intermediate. Dual catalysis systems, for instance combining a photocatalyst with a nickel co-catalyst, have proven effective for the C(sp²)-P coupling of aryl halides with H-phosphine oxides and could be applied to this synthesis. oaepublish.com This approach offers a transition-metal-free or nickel-catalyzed alternative to traditional palladium-based methods.
Amination of Substituted Bromobenzene (B47551) Precursors
One viable synthetic route to this compound is through the amination of a bromobenzene precursor that already contains the dimethylphosphoryl and bromo substituents in the desired positions. A hypothetical precursor for this approach would be 1,4-dibromo-2-(dimethylphosphoryl)benzene. The transformation of this precursor into the target aniline would typically be achieved via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, widely employed in the synthesis of aryl amines from aryl halides. The reaction generally involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development, leading to several generations of increasingly active and versatile catalyst systems. For the amination of a dibrominated substrate, careful control of the reaction conditions would be necessary to achieve selective mono-amination.
Table 1: Key Components in a Typical Buchwald-Hartwig Amination Reaction
| Component | Role | Common Examples |
| Palladium Precatalyst | The active catalyst for the C-N bond formation. | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XPhos, SPhos, BINAP |
| Base | Activates the amine and facilitates the reductive elimination step. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Amine Source | Provides the nitrogen atom for the aniline. | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide |
| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound, whether through bromination of an aniline precursor or amination of a bromobenzene derivative, is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the final product.
For the bromination of 3-(dimethylphosphoryl)aniline, a key challenge is to achieve selective mono-bromination at the 4-position, para to the strongly activating amino group. The dimethylphosphoryl group is generally considered to be a meta-directing group. Therefore, in the electrophilic aromatic substitution on 3-(dimethylphosphoryl)aniline, the amino group's ortho- and para-directing influence will dominate, leading to substitution at the 2-, 4-, and 6-positions. The steric bulk of the dimethylphosphoryl group might hinder substitution at the 2-position to some extent.
To enhance the selectivity for the desired 4-bromo isomer, several strategies can be employed. One approach involves the use of a protecting group for the aniline, such as an acetyl group. The resulting acetanilide (B955) is less activated, which can help to prevent over-bromination and may alter the regioselectivity. Another promising approach is the use of milder brominating agents and specific solvent systems. Studies on the bromination of other 3-substituted anilines have shown that the choice of solvent can significantly influence the isomer distribution.
A particularly relevant methodology for achieving high regioselectivity in the para-bromination of anilines involves the use of copper(II) bromide in an ionic liquid. This system has been shown to provide high yields of the para-brominated product for a variety of substituted anilines, with minimal formation of other isomers.
Table 2: Illustrative Conditions for Regioselective Bromination of a Substituted Aniline
| Substrate | Brominating Agent | Solvent/Catalyst | Temperature | Yield of 4-Bromo Product |
| 3-Trifluoromethylaniline | CuBr₂ | [HMIM]Br | Room Temperature | 93% |
| 3-Fluoroaniline | CuBr₂ | [HMIM]Br | Room Temperature | 90% |
| 3-Methylaniline | CuBr₂ | [HMIM]Br | Room Temperature | 95% |
The data in Table 2, for substrates analogous to 3-(dimethylphosphoryl)aniline, suggests that a copper(II) bromide-mediated bromination in an ionic liquid could be a highly effective method for the synthesis of the target compound with excellent control over regioselectivity.
In the context of the Buchwald-Hartwig amination route, optimization would focus on the selection of the palladium precatalyst, ligand, base, and solvent to favor mono-amination and achieve a high yield. The reactivity of the aryl bromide precursor and the chosen amine source would dictate the optimal conditions.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 3 Dimethylphosphoryl Aniline and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. A combination of ¹H, ¹³C, ³¹P, and two-dimensional NMR techniques would be employed for an unambiguous structural assignment of 4-Bromo-3-(dimethylphosphoryl)aniline.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region would display three distinct signals corresponding to the protons on the benzene (B151609) ring. The aniline (B41778) (NH₂) protons would likely appear as a broad singlet, and the phosphoryl methyl groups would present as a doublet due to coupling with the phosphorus nucleus.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.0 - 7.3 | Doublet (d) | ~2-3 Hz (⁴JP-H) |
| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | ~8-9 Hz (³JH-H), ~4-5 Hz (³JP-H) |
| H-6 | 6.7 - 6.9 | Doublet (d) | ~8-9 Hz (³JH-H) |
| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |
The chemical shifts of aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo and dimethylphosphoryl groups.
The methyl protons of the dimethylphosphoryl group are expected to show a characteristic doublet due to two-bond coupling with the ³¹P nucleus.
Carbon-13 NMR (¹³C NMR) Analysis
A proton-decoupled ¹³C NMR spectrum would show seven distinct signals: six for the aromatic carbons and one for the two equivalent methyl carbons. A key feature would be the presence of carbon-phosphorus (C-P) coupling, which splits the signals of carbons near the phosphoryl group.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-P coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 (C-NH₂) | 145 - 150 | Doublet (d) | ~5-10 Hz (³JC-P) |
| C-2 | 118 - 122 | Doublet (d) | ~10-15 Hz (²JC-P) |
| C-3 (C-P) | 135 - 140 | Doublet (d) | ~90-110 Hz (¹JC-P) |
| C-4 (C-Br) | 110 - 115 | Doublet (d) | ~5-10 Hz (³JC-P) |
| C-5 | 132 - 136 | Singlet (s) | N/A |
| C-6 | 115 - 120 | Doublet (d) | ~10-15 Hz (⁴JC-P) |
The carbon directly bonded to the phosphorus atom (C-3) would exhibit a large one-bond coupling constant (¹JC-P).
Other carbons in the aromatic ring would show smaller two-, three-, or four-bond couplings.
Phosphorus-31 NMR (³¹P NMR) for Phosphoryl Moiety Characterization
³¹P NMR is a highly specific technique for observing the phosphorus nucleus. huji.ac.il The spectrum for this compound would show a single resonance, confirming the presence of one phosphorus environment. The chemical shift provides insight into the oxidation state and electronic environment of the phosphorus atom. For aryl phosphoryl compounds, the chemical shift is expected in a well-defined region. science-and-fun.de
In a proton-decoupled spectrum, the signal would be a singlet. In a proton-coupled spectrum, this signal would be split into a multiplet (specifically a septet) by the six equivalent protons of the two methyl groups.
Predicted ³¹P NMR Data for this compound
| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) | Proton-Decoupled Multiplicity | Proton-Coupled Multiplicity |
|---|
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
To confirm the substitution pattern and complete the structural assignment, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons, confirming the H-5 to H-6 connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. Key expected correlations would include:
Correlations from the methyl protons to the phosphorus-bearing carbon (C-3).
Correlations from the aromatic protons (H-2, H-5) to the phosphorus atom in a ³¹P-¹H HMBC.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.publibretexts.org
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Aniline -NH₂ | 3300 - 3500 | Medium-Strong (IR) |
| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | Medium (IR, Raman) |
| C-H Aliphatic Stretch | -CH₃ | 2850 - 3000 | Medium (IR, Raman) |
| C=C Aromatic Stretch | Benzene Ring | 1500 - 1600 | Strong (IR, Raman) |
| N-H Bend | Aniline -NH₂ | 1600 - 1650 | Strong (IR) |
| P=O Stretch | Phosphoryl | 1200 - 1260 | Very Strong (IR) |
| P-C Stretch | P-(CH₃)₂ | 650 - 750 | Medium-Strong (IR) |
The P=O stretch is typically one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds. rsc.org
The presence of two bands in the N-H stretching region would indicate a primary amine (-NH₂).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.
For this compound (C₈H₁₁Br¹⁵NO³¹P), the exact molecular weight is approximately 262.98 g/mol .
A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity: the M⁺ peak and the M⁺+2 peak.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes |
|---|---|---|
| ~263 / 265 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| ~248 / 250 | [M - CH₃]⁺ | Loss of a methyl group. |
| ~186 / 188 | [M - P(O)(CH₃)₂]⁺ | Loss of the dimethylphosphoryl group. |
| ~170 | [M - Br - CH₃]⁺ | Loss of bromine and a methyl group. |
The fragmentation pattern provides a fingerprint that can confirm the presence of the various structural components of the molecule, such as the dimethylphosphoryl group and the bromine atom.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, with a chemical formula of C8H11BrNO2P, HRMS would be employed to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown intermediates in a reaction pathway.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to deduce the compound's structure. For this compound, MS/MS analysis would reveal characteristic fragmentation pathways, such as the loss of methyl groups from the phosphoryl moiety, cleavage of the P-C bond, or fragmentation of the aniline ring. This information is crucial for confirming the connectivity of atoms within the molecule and for distinguishing between isomers.
X-ray Crystallography for Solid-State Molecular Structure Determination
Crystal Growth and Diffraction Data Collection
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
Structure Solution and Refinement
The diffraction data is then used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell of the crystal. The initial model of the structure is then refined to improve the agreement between the calculated and observed diffraction data.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A successful crystal structure determination provides a wealth of information about the molecule's geometry. For this compound, this would include the precise lengths of the C-Br, C-P, P=O, P-C, and C-N bonds, as well as the bond angles and dihedral angles that define the molecule's shape and conformation. This data is fundamental for understanding the electronic and steric properties of the compound.
Below is a hypothetical interactive data table illustrating the kind of data that would be obtained from an X-ray crystallographic analysis of this compound.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| C-Br | C4 | Br1 | Hypothetical | |
| C-P | C3 | P1 | Hypothetical | |
| P=O | P1 | O1 | Hypothetical | |
| P-C(methyl) | P1 | C9 | Hypothetical | |
| P-C(methyl) | P1 | C10 | Hypothetical | |
| C-N | C1 | N1 | Hypothetical | |
| Bond Angles | ||||
| C3-C4-Br1 | C3 | C4 | Br1 | Hypothetical |
| C2-C3-P1 | C2 | C3 | P1 | Hypothetical |
| C-P=O | C3 | P1 | O1 | Hypothetical |
| C-P-C(methyl) | C3 | P1 | C9 | Hypothetical |
| Dihedral Angles | ||||
| P1-C3-C2-C1 | P1 | C3 | C2 | Hypothetical |
Intermolecular Interactions and Crystal Packing Motifs
X-ray crystallography also reveals how molecules are arranged in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, potential hydrogen bonds could exist between the amine group (N-H) and the phosphoryl oxygen (P=O) of neighboring molecules. The arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by these non-covalent interactions and has a significant influence on the material's physical properties.
Chemical Reactivity and Derivatization of 4 Bromo 3 Dimethylphosphoryl Aniline
Reactions Involving the Amino Group
The amino group in 4-bromo-3-(dimethylphosphoryl)aniline is a key functional handle for a variety of chemical transformations, including acylation, sulfonylation, condensation, and diazotization reactions.
Acylation and Sulfonylation Reactions
The amino group of anilines readily undergoes acylation with acyl halides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amino group or for the introduction of new functionalities.
For instance, the acylation of aniline (B41778) derivatives can be achieved using various reagents and catalysts. researchgate.net A general representation of this reaction would involve the treatment of this compound with an acylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding acetamide.
Sulfonylation reactions on anilines can be performed under mild conditions. rsc.org A photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts has been reported as a method for forming sulfonamides. rsc.org Another approach involves using a biomass-derived copper catalyst for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com
Table 1: Representative Acylation and Sulfonylation Reactions of Anilines
| Reaction Type | Reagent | Product Type | General Conditions |
| Acylation | Acetyl chloride | N-Arylacetamide | Base (e.g., pyridine), solvent (e.g., DCM) |
| Acylation | Acetic anhydride | N-Arylacetamide | Base (e.g., pyridine) or acidic catalyst |
| Sulfonylation | Benzenesulfonyl chloride | N-Arylsulfonamide | Base (e.g., pyridine), solvent (e.g., DCM) |
| Sulfonylation | Sodium sulfinates | N-Arylsulfonamide | Photoredox catalyst or Copper catalyst |
Condensation Reactions
Anilines are common substrates in condensation reactions with carbonyl compounds to form imines (Schiff bases). These reactions are typically catalyzed by an acid and involve the removal of water. The resulting imines are versatile intermediates for the synthesis of various nitrogen-containing compounds. For example, 4-bromoaniline (B143363) reacts with 4-(diethylamino)benzaldehyde (B91989) in refluxing ethanol (B145695) to form the corresponding Schiff base. nih.gov Similarly, the condensation of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde proceeds in the presence of glacial acetic acid. mdpi.com
Diazotization and Subsequent Transformations
Primary aromatic amines can be converted to diazonium salts upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, as well as azo coupling.
For example, 4-bromoaniline can be diazotized and subsequently coupled with 3-aminophenol (B1664112) to synthesize azo dyes. iiste.org The diazotization is typically carried out using sodium nitrite in the presence of a strong acid, followed by coupling with an activated aromatic compound. iiste.org In another example, 4-bromoaniline is treated with sulfuric acid and sodium nitrite, followed by potassium iodide in a Sandmeyer-type reaction to produce 1-bromo-4-iodobenzene. wikipedia.org
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a reactive site for various transition metal-catalyzed cross-coupling reactions and potentially nucleophilic aromatic substitution reactions under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The bromine substituent makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov
Suzuki Reaction : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govmdpi.com The Suzuki coupling of 4-bromoaniline with various aryl boronic acids has been shown to proceed with high yields using a Pd(OAc)2 catalyst. researchgate.net The electronic nature of the substituents on the aryl boronic acid can influence the reaction rate, with electron-withdrawing groups on the aryl bromide generally leading to higher reactivity. researchgate.net
Heck Reaction : While not explicitly detailed for this specific molecule in the search results, the Heck reaction generally involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is also catalyzed by a palladium complex in the presence of a base.
Sonogashira Reaction : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 4-bromo-substituted heterocycles has been successfully demonstrated. nih.gov
Buchwald-Hartwig Amination : This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgrsc.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki | Organoboron reagent | C-C | Pd(0) complex, Base |
| Heck | Alkene | C-C | Pd complex, Base |
| Sonogashira | Terminal alkyne | C-C | Pd complex, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd complex, Ligand, Strong Base |
Nucleophilic Aromatic Substitution (SNAr) Reactions (if conditions allow)
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). nih.gov The dimethylphosphoryl group is electron-withdrawing; however, its position meta to the bromine atom is not optimal for activating the ring towards SNAr. Additionally, the amino group is strongly activating (electron-donating), which further disfavors a classical SNAr mechanism. Therefore, SNAr reactions on this compound are expected to be challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible, though likely with low efficiency and potential for side reactions.
Lithiation and Subsequent Electrophilic Quenching
The presence of the dimethylphosphoryl group, a known directed metalation group (DMG), is expected to facilitate regioselective lithiation of the aromatic ring. The phosphoryl oxygen can coordinate to the lithium atom of an organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of this compound, this would be the C2 position. The amino group at C1 is also a DMG, but the phosphoryl group is generally a stronger director. The bromine at C4 is unlikely to direct lithiation to its ortho positions due to the presence of the stronger directing groups.
Therefore, treatment of this compound with a strong base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is predicted to result in the formation of a lithiated intermediate at the C2 position. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position.
Below is a table of predicted reactions and their expected products:
| Electrophile | Predicted Product |
| D₂O (Deuterium oxide) | 4-Bromo-2-deuterio-3-(dimethylphosphoryl)aniline |
| CH₃I (Methyl iodide) | 4-Bromo-2-methyl-3-(dimethylphosphoryl)aniline |
| (CH₃)₃SiCl (Trimethylsilyl chloride) | 4-Bromo-2-(trimethylsilyl)-3-(dimethylphosphoryl)aniline |
| CO₂ (Carbon dioxide), then H₃O⁺ | 4-Bromo-3-(dimethylphosphoryl)-2-aminobenzoic acid |
| DMF (Dimethylformamide), then H₃O⁺ | 4-Bromo-2-formyl-3-(dimethylphosphoryl)aniline |
| Ph₂CO (Benzophenone), then H₃O⁺ | (4-Bromo-2-amino-6-(dimethylphosphoryl)phenyl)diphenylmethanol |
It is important to note that the amino group would likely need to be protected (e.g., as a carbamate) prior to lithiation to prevent N-deprotonation, which would consume the organolithium reagent.
Reactions Involving the Dimethylphosphoryl Group
The dimethylphosphoryl group itself can be a site of chemical modification, offering further avenues for derivatization.
The oxygen atom of the phosphoryl group is Lewis basic and can act as a ligand, coordinating to various metal centers. wikipedia.org This property allows this compound to form coordination complexes with a range of transition metals and lanthanides. nih.gov The coordination ability of the phosphoryl oxygen can be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating amino group may enhance the basicity of the phosphoryl oxygen, potentially leading to stronger metal-ligand interactions compared to an unsubstituted phenyl dimethylphosphine (B1204785) oxide.
The general structure of such a coordination compound would involve the metal ion bonded to the oxygen atom of the dimethylphosphoryl group. wikipedia.org The stoichiometry and geometry of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. researchgate.net
The phosphorus-oxygen double bond of the dimethylphosphoryl group can be reduced to a phosphine (B1218219). A variety of reducing agents are known to effect this transformation, including silanes (such as trichlorosilane (B8805176) or tetramethyldisiloxane) often in the presence of a catalyst. researchgate.netorganic-chemistry.orgrsc.org The reduction of the phosphine oxide to the corresponding phosphine would significantly alter the electronic and steric properties of the molecule. The resulting phosphine would be a softer Lewis base compared to the hard phosphine oxide, making it a potential ligand for softer metal centers.
A plausible reaction scheme for the reduction is as follows: this compound + HSiCl₃ → 4-Bromo-3-(dimethylphosphino)aniline
This transformation would open up the possibility for further reactions at the phosphorus center, such as quaternization or oxidation to other phosphorus(V) species.
Synergistic Reactivity Between Functional Groups
The presence of the amino and dimethylphosphoryl groups will also influence the reactivity of the carbon-bromine bond. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the electronic nature of the other substituents can affect the rate of oxidative addition of the aryl bromide to the palladium catalyst. The electron-donating amino group would likely facilitate this step.
Furthermore, the amino group and the phosphoryl group could potentially act as a bidentate ligand in coordination chemistry, chelating to a single metal center. The feasibility of this would depend on the steric accessibility of both donor atoms and the preferred coordination geometry of the metal.
Synthesis of Novel Derivatives and Analogues for Structure-Property Relationship Studies
This compound serves as a versatile scaffold for the synthesis of a library of novel derivatives and analogues. Such a library would be valuable for structure-property relationship (SPR) studies in various fields, including materials science and medicinal chemistry. nih.govrsc.orgresearchgate.net
Systematic modifications can be made at each of the three functional groups:
Modification of the Amino Group: The amino group can be acylated, alkylated, or converted to other nitrogen-containing functional groups (e.g., amides, sulfonamides, diazonium salts). These modifications would systematically alter the electronic and steric properties of this position.
Modification at the Bromo Position: The bromine atom can be replaced with a variety of other groups via cross-coupling reactions. For instance, Suzuki coupling could introduce new aryl or alkyl groups, Sonogashira coupling could introduce alkynyl moieties, and Buchwald-Hartwig amination could introduce new amino groups.
Modification of the Dimethylphosphoryl Group: As discussed, the P=O bond can be reduced to a phosphine. The methyl groups on the phosphorus could potentially be replaced, although this would likely require a more involved synthetic route starting from a different phosphorus precursor.
A systematic variation of these three positions would allow for a fine-tuning of the molecule's properties, such as its electronic characteristics, lipophilicity, and coordinating ability. The resulting data could be used to build quantitative structure-activity relationship (QSAR) models. nih.gov
Below is a table of potential derivatives for structure-property relationship studies:
| Derivative Name | Modification Site | Potential Application Area |
| N-(4-Bromo-3-(dimethylphosphoryl)phenyl)acetamide | Amino group | Medicinal Chemistry |
| 4'-Amino-3'-(dimethylphosphoryl)-[1,1'-biphenyl]-4-carbonitrile | Bromo position (Suzuki coupling) | Materials Science (e.g., OLEDs) |
| 4-Bromo-3-(dimethylphosphino)aniline | Dimethylphosphoryl group | Ligand Synthesis |
| N,N-Dimethyl-4-(phenylethynyl)-3-(dimethylphosphoryl)aniline | Bromo position (Sonogashira) and Amino group | Fluorescent Probes |
Computational and Theoretical Investigations of 4 Bromo 3 Dimethylphosphoryl Aniline
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. 4-Bromo-3-(dimethylphosphoryl)aniline has several such bonds, notably the C(aryl)-P and C(aryl)-N bonds, allowing the dimethylphosphoryl and aniline (B41778) groups to rotate relative to the benzene (B151609) ring.
Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netcrossref.org This is typically achieved by performing a potential energy surface (PES) scan. In this procedure, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated after optimizing the remaining geometric parameters. scispace.com Plotting the energy versus the dihedral angle reveals the energy landscape, highlighting the most stable conformations.
Illustrative Relative Energies of Conformers
| Conformer | Key Dihedral Angle (C-C-P-O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| A (Global Minimum) | 0° | 0.00 | 75.5% |
| B (Local Minimum) | 180° | 1.05 | 24.3% |
| TS1 (Transition State) | 90° | 4.50 | 0.2% |
Spectroscopic Property Predictions
Computational methods are widely used to predict various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the NMR chemical shifts for various nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. researchgate.net
The process involves first obtaining an accurate, optimized molecular geometry. The GIAO calculation then determines the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). To improve accuracy, the raw calculated shifts are often scaled using a linear regression analysis derived from comparing calculated and experimental shifts for a set of known compounds. github.io For a molecule like this compound, predicting the ³¹P chemical shift would be particularly valuable for characterizing the phosphoryl group.
Illustrative Predicted NMR Chemical Shifts (GIAO-DFT, referenced to TMS)
| Nucleus | Position | Illustrative Chemical Shift (ppm) |
|---|---|---|
| ¹H | NH₂ | 4.5 - 5.5 |
| ¹H | Aromatic | 6.8 - 7.5 |
| ¹H | P-(CH₃)₂ | 1.8 - 2.2 (doublet) |
| ¹³C | C-Br | 110 - 120 |
| ¹³C | C-P | 135 - 145 (doublet) |
| ³¹P | (CH₃)₂PO | +25 - +35 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of chemical bonds. A computational vibrational analysis is typically performed on an optimized geometry. q-chem.com The calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) yields the harmonic vibrational frequencies and their corresponding normal modes.
This analysis serves two key purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, it predicts the IR and Raman spectra. The calculations provide the frequency of each vibrational mode, its IR intensity, and its Raman activity. mdpi.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. researchgate.net This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as P=O stretching, N-H bending, or C-Br stretching.
Illustrative Predicted Vibrational Frequencies
| Illustrative Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment | Expected IR Intensity |
|---|---|---|
| 3450, 3360 | N-H Asymmetric & Symmetric Stretch | Medium |
| 3080 | Aromatic C-H Stretch | Weak |
| 1620 | N-H Scissoring (Bending) | Strong |
| 1580, 1470 | Aromatic C=C Stretch | Medium-Strong |
| 1255 | P=O Stretch | Very Strong |
| 1020 | C-Br Stretch | Medium |
| 750 | P-C Stretch | Strong |
Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)
A fundamental approach to understanding the chemical reactivity and electronic properties of a molecule is through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the lone pair of electrons on the nitrogen atom and the aromatic ring. This orbital is crucial in electrophilic aromatic substitution reactions, where the molecule acts as a nucleophile. The LUMO, conversely, is usually a π*-antibonding orbital, and its energy level indicates the molecule's ability to accept an electron.
In the case of this compound, the presence of the electron-withdrawing dimethylphosphoryl and bromo groups, along with the electron-donating amino group, would create a complex electronic environment. A computational analysis, likely using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to accurately determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net Such calculations would reveal how the interplay of these substituent groups influences the molecule's electronic properties and reactivity.
A hypothetical data table for such an analysis might look like this:
| Computational Parameter | Predicted Value (Arbitrary Units) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
This table is for illustrative purposes only, as specific computational data for this compound is not available.
Reaction Mechanism Studies of Key Transformations (e.g., transition state analysis)
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, several key transformations could be investigated. For instance, electrophilic aromatic substitution is a common reaction for anilines. A computational study could model the reaction pathway for, say, nitration or halogenation, to determine the preferred site of substitution and the energy barriers involved.
Transition state analysis would be crucial in these studies. By locating the transition state structure for a given reaction step, the activation energy can be calculated, providing insight into the reaction kinetics. For example, in the reaction of a substituted aniline with a hydroxyl radical, computational methods can be used to explore different reaction pathways, such as addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com
Intermolecular Interactions and Self-Assembly Prediction
Computational methods can be used to predict the geometry and strength of these interactions. For instance, analysis of the molecular electrostatic potential (MEP) can identify regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. thaiscience.info Studies on similar brominated aromatic compounds have shown the significance of Br···Br contacts in their crystal packing. nih.govresearchgate.net
Predicting the self-assembly behavior would involve more complex simulations, such as molecular dynamics or Monte Carlo methods, which can model the collective behavior of many molecules. These simulations could provide insights into whether this compound is likely to form specific crystalline structures or other organized assemblies in the solid state or in solution.
Exploration of Potential Applications Excluding Biological/clinical
Role as a Building Block in Complex Organic Synthesis
4-Bromo-3-(dimethylphosphoryl)aniline is a versatile building block for the synthesis of more complex organic molecules. The reactivity of the aniline (B41778) and the bromo-substituted aromatic ring can be harnessed for various chemical transformations.
The amino group of the aniline moiety can undergo a variety of reactions, including diazotization, which allows for the introduction of a wide range of other functional groups. Furthermore, the bromine atom on the aromatic ring is susceptible to substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic frameworks. The dimethylphosphoryl group can influence the reactivity of the aromatic ring through its electronic and steric effects.
Potential Synthetic Transformations:
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |
| Heck Reaction | Alkene, Pd catalyst, base | Stilbene derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Phenylacetylene derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- or tri-arylamine derivatives |
| Diazotization | NaNO₂, HCl | Diazonium salt intermediate |
Potential as a Ligand in Coordination Chemistry and Catalysis
The presence of both a soft phosphorus donor in the dimethylphosphoryl group and a hard nitrogen donor in the aniline group makes this compound a potential bidentate or monodentate ligand for various transition metals. nih.gov Organophosphorus compounds, in general, are a crucial class of ligands in coordination chemistry and homogeneous catalysis. ethernet.edu.et
The phosphorus atom of the dimethylphosphoryl group, with its lone pair of electrons, can coordinate to a metal center. The adjacent amino group can also participate in coordination, potentially forming a stable five-membered chelate ring with a transition metal. The ability to form such chelates often enhances the stability of the resulting metal complex. The nature of the metal, its oxidation state, and the reaction conditions would determine the coordination mode.
Phosphine (B1218219) ligands are integral to many homogeneous catalytic processes. gessnergroup.comsyensqo.com While this compound contains a phosphoryl group (P=O) rather than a phosphine (P), this group can still coordinate to metal centers. The electronic properties of the ligand, influenced by the electron-withdrawing phosphoryl group and the electron-donating amino group, can tune the catalytic activity of the metal center. Complexes derived from such ligands could potentially be explored as catalysts in various organic transformations, including cross-coupling reactions and hydrogenations.
Development of Advanced Materials
Functionalized anilines are valuable precursors for the development of advanced materials, including polymers and components for optoelectronic devices.
Aniline and its derivatives can be polymerized to form polyaniline (PANI), a well-known conducting polymer. researchgate.netrsc.org The amino group of this compound can participate in oxidative polymerization to yield a functionalized polyaniline. The bromo and dimethylphosphoryl substituents would be incorporated into the polymer backbone, imparting specific properties to the resulting material. For instance, the presence of phosphorus may enhance thermal stability and flame retardancy, while the bromine atom could serve as a handle for further post-polymerization modification.
Potential Properties of a Polymer Derived from this compound:
| Property | Potential Influence of Substituents |
| Solubility | The dimethylphosphoryl group may enhance solubility in organic solvents. |
| Thermal Stability | Phosphorus-containing polymers often exhibit improved thermal stability. |
| Conductivity | The electronic effects of the substituents can modulate the conductivity of the polyaniline backbone. |
| Further Functionalization | The bromine atoms provide sites for subsequent chemical reactions. |
Organophosphorus compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govscispace.comresearchgate.net The incorporation of phosphorus-containing moieties can influence the electronic properties of organic materials, such as their HOMO/LUMO energy levels and charge transport characteristics. The aromatic nature of this compound, combined with the polar phosphoryl group, suggests that materials derived from this compound could possess interesting photophysical properties. Further research would be needed to determine its suitability as a component in host materials, charge transport layers, or emitters in such devices.
Agrochemical and Material Science Intermediate Potential
The unique structure of this compound, which combines a bromoaniline core with a dimethylphosphoryl group, suggests its potential as a valuable intermediate in the synthesis of more complex molecules for agrochemical and material science applications.
In the realm of material science, the organophosphorus component of this compound is of particular interest. Organophosphorus compounds are widely used as flame retardants. researchgate.net The phosphorus-containing group can impart flame-retardant properties to polymers. Although no specific data exists for this compound, polybrominated diphenyl ethers, which are structurally related to the bromoaniline portion of the molecule, are known flame retardants. researchgate.net This suggests a potential synergistic effect between the bromine and phosphorus atoms that could be explored for creating novel flame-retardant materials.
The general synthetic utility of bromoanilines in creating a variety of organic compounds further points to the potential of this compound as a versatile intermediate. alibaba.comtradeindia.com The reactivity of the aniline and the bromo-substituted ring allows for various chemical modifications, making it a candidate for the synthesis of new materials with tailored properties. researchgate.netmdpi.com
Environmental Applications (e.g., heavy metal adsorption, if relevant structural features)
The structural features of this compound suggest a potential for environmental applications, particularly in the area of heavy metal adsorption. The presence of both a nitrogen atom in the aniline group and oxygen atoms in the dimethylphosphoryl group provides potential coordination sites for metal ions.
Chelation therapy, which is used for heavy metal detoxification, relies on agents that can bind to toxic metal ions to form stable complexes that can be easily removed. nih.govnih.gov While the primary application of this is medical, the underlying principle of chelation can be applied to environmental remediation. The effectiveness of a chelating agent is often dependent on the presence of atoms with lone pairs of electrons, such as nitrogen and oxygen, which can donate these electrons to form coordinate bonds with metal ions.
Although no direct studies on the heavy metal adsorption capabilities of this compound have been found, the fundamental chemistry of its functional groups supports this potential application. The development of chelating agents often involves incorporating functional groups similar to those found in this molecule. Further research would be necessary to determine the specific affinity and capacity of this compound for various heavy metals.
Future Research Directions and Outlook
Development of More Sustainable Synthetic Routes
The current synthesis of functionalized anilines and organophosphorus compounds often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A key area for future research will be the development of more sustainable and efficient synthetic pathways to 4-Bromo-3-(dimethylphosphoryl)aniline. This could involve exploring green chemistry principles such as:
Catalytic C-P Bond Formation: Investigating novel catalytic systems, including transition metal and organocatalysts, for the direct and selective introduction of the dimethylphosphoryl group onto the aniline (B41778) scaffold. tandfonline.com This would be a significant improvement over traditional methods that may require stoichiometric reagents.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of aniline derivatives. rsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, enhance safety, and facilitate scalability.
Bio-inspired and Enzymatic Methods: Exploring the potential of biocatalysis for the stereoselective synthesis of organophosphorus compounds, which could lead to more environmentally friendly production methods. tandfonline.com
Comprehensive Exploration of Derivatization Chemistry
The three distinct functional groups on this compound—the amino group, the bromo group, and the dimethylphosphoryl group—offer a rich platform for chemical modification. A thorough exploration of its derivatization chemistry is crucial to unlocking its full potential. Future research should focus on:
Amino Group Functionalization: Investigating a wide range of reactions at the amino group, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions, to introduce diverse functionalities.
Cross-Coupling Reactions: Systematically exploring palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the bromine position to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a vast library of novel derivatives with tailored electronic and steric properties.
Phosphoryl Group Modification: While the dimethylphosphoryl group is relatively stable, exploring its reactivity, including potential coordination to metal centers or its influence on the reactivity of the aromatic ring, could open up new avenues for application.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Advanced theoretical modeling will be instrumental in guiding the rational design of new derivatives and applications of this compound. Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: Performing DFT calculations to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. This information can provide insights into its reactivity, stability, and potential for use in electronic materials.
Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of novel derivatives.
Reaction Mechanism Studies: Using computational methods to investigate the mechanisms of synthetic and derivatization reactions, which can aid in optimizing reaction conditions and predicting the formation of byproducts.
Expansion into Novel Material Science Applications
The unique combination of functional groups in this compound makes it an attractive candidate for the development of novel materials with tailored properties. Future research should explore its potential in:
Polymer Chemistry: Utilizing the aniline functionality for the synthesis of novel polyanilines or as a monomer in the creation of specialty polymers. The presence of the phosphoryl group could impart flame retardant properties or enhance the material's thermal stability.
Optoelectronic Materials: Investigating the synthesis of derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The interplay between the electron-donating amino group, the electron-withdrawing phosphoryl group, and the heavy bromine atom could lead to interesting photophysical properties.
Metal-Organic Frameworks (MOFs): Exploring the use of derivatives of this compound as organic linkers in the construction of MOFs. The phosphoryl group can act as a coordination site for metal ions, potentially leading to materials with applications in gas storage, separation, and catalysis.
Comparison with Related Multifunctional Aromatic Compounds
To fully appreciate the potential of this compound, it is essential to compare its properties and reactivity with other multifunctional aromatic compounds. This comparative analysis will help to identify its unique advantages and potential niche applications. Future studies should focus on comparing it with:
Other Bromoanilines: Systematically studying the influence of the dimethylphosphoryl group on the chemical and physical properties of the bromoaniline scaffold, such as pKa, redox potential, and reactivity in cross-coupling reactions.
Other Organophosphorus-Containing Anilines: Comparing its properties with anilines containing other phosphorus-based functional groups (e.g., phosphonates, phosphinates) to understand the specific role of the dimethylphosphoryl moiety.
Other Multifunctional Aromatics: Benchmarking its performance in specific applications against other classes of multifunctional aromatic compounds to identify areas where it offers superior performance.
The table below provides a comparative overview of the key functional groups and their potential influence on the properties of related aromatic compounds.
| Compound Class | Key Functional Groups | Potential Influence on Properties |
| This compound | Amino, Bromo, Dimethylphosphoryl | Versatile reactivity, potential for flame retardancy, coordination chemistry, and unique electronic properties. |
| Substituted Bromoanilines | Amino, Bromo, Various Substituents | Tunable electronic properties and reactivity based on the nature of the other substituent. |
| Phosphonate-Containing Anilines | Amino, Phosphonate | Potential for biological activity and different coordination properties compared to phosphine (B1218219) oxides. |
| Multifunctional Pyridines | Nitrogen Heterocycle, Various Substituents | Different electronic properties and coordination behavior due to the pyridine (B92270) ring. |
Challenges and Opportunities in the Field of Organophosphorus-Containing Anilines
The development and application of organophosphorus-containing anilines, including this compound, present both challenges and significant opportunities.
Challenges:
Synthetic Complexity: The synthesis of multifunctional organophosphorus compounds can be challenging, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions.
Selectivity: Achieving regioselectivity in the functionalization of these molecules can be difficult due to the presence of multiple reactive sites.
Limited Commercial Availability: The limited availability of starting materials and intermediates can hinder research and development in this area.
Opportunities:
Novel Drug Discovery: The unique structural features of these compounds make them attractive scaffolds for the development of new therapeutic agents. The phosphine oxide group, for instance, can act as a strong hydrogen bond acceptor, which is a valuable feature in drug design. bldpharm.com
Advanced Materials: The potential for creating materials with unique properties, such as flame retardancy, high thermal stability, and interesting optoelectronic characteristics, represents a significant opportunity.
Catalysis: Derivatives of these compounds could serve as novel ligands in homogeneous and heterogeneous catalysis, potentially leading to new and more efficient catalytic systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-Bromo-3-(dimethylphosphoryl)aniline with high purity?
- Methodological Answer : A two-step approach is often employed:
Bromination : Use 1,3-Dibromo-5,5-dimethylhydantoin in DMAc (N,N-dimethylacetamide) to introduce the bromine substituent regioselectively at the para position of aniline derivatives .
Phosphorylation : React the brominated intermediate with dimethylphosphine oxide under controlled anhydrous conditions, typically using a base like K₂CO₃ to facilitate phosphorylation at the meta position .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by GC (>95% purity) are critical .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Combine multiple techniques:
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL) for precise bond-length and angle analysis .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., deshielded aromatic protons adjacent to electron-withdrawing phosphoryl groups).
- FT-IR : Identify P=O stretching vibrations (~1250 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
- Elemental Analysis : Confirm Br and P content via combustion analysis .
Q. What are the key physicochemical properties of this compound relevant to reaction design?
- Methodological Answer : Key properties include:
- Melting Point : 80–82°C (varies with crystalline form) .
- Solubility : High in polar aprotic solvents (DMSO, DMAc) but limited in water.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store under inert gas (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the bromine site in this compound?
- Methodological Answer :
- Catalyst Screening : Test CuCN or Pd(PPh₃)₄ for Ullmann-type couplings. For example, CuCN in DMF at 120°C facilitates cyano group introduction .
- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
- Kinetic Monitoring : Use in-situ ¹⁹F NMR or HPLC to track bromide displacement efficiency .
Q. What computational methods are suitable for predicting the electronic effects of the dimethylphosphoryl group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The phosphoryl group’s electron-withdrawing nature reduces electron density at the aromatic ring, directing electrophilic attacks to specific positions .
- Hammett Parameters : Calculate σₚ values to quantify substituent effects on reaction kinetics .
Q. How can Box-Behnken experimental design be applied to study the photocatalytic degradation of this compound?
- Methodological Answer :
- Variable Selection : Optimize catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and light intensity.
- Response Surface Modeling : Use software like Minitab to correlate degradation efficiency (~90% under solar simulation) with variables .
- Mechanistic Probes : Employ LC-MS to identify intermediates (e.g., dephosphorylated or debrominated products) .
Q. How should researchers address contradictions in regioselectivity data during functionalization reactions?
- Methodological Answer :
- Competitive Pathway Analysis : Compare outcomes under varying conditions (e.g., thermal vs. microwave-assisted reactions).
- Isotopic Labeling : Use deuterated analogs to trace reaction pathways via GC-MS.
- Steric vs. Electronic Effects : The phosphoryl group may dominate electronic effects, but steric hindrance from dimethyl groups can override expected regioselectivity .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
